molecular formula C6H13Cl2N7O3 B1667097 Amiloride hydrochloride dihydrate CAS No. 17440-83-4

Amiloride hydrochloride dihydrate

Cat. No. B1667097
CAS RN: 17440-83-4
M. Wt: 302.12 g/mol
InChI Key: LTKVFMLMEYCWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amiloride hydrochloride dihydrate is a pyrazine-carbonyl-guanidine that is unrelated chemically to other known antikaliuretic or diuretic agents . It is the salt of a moderately strong base (pKa 8.7) and is used as a calcium channel and sodium channel protein inhibitor . It reduces electrical potential across tubular epithelium, inhibits angiogenesis, and inhibits capillary morphogenesis completely and reversibly at approximately 130 μM . It is used to treat or prevent hypokalemia (low potassium levels in the blood) in people with high blood pressure or congestive heart failure .


Molecular Structure Analysis

The molecular formula of Amiloride hydrochloride dihydrate is C6H8ClN7O•HCl•2H2O . Its molecular weight is 302.12 . The structure of Amiloride hydrochloride dihydrate includes a pyrazine ring with various functional groups attached .


Chemical Reactions Analysis

Amiloride hydrochloride dihydrate is used as a calcium channel and sodium channel protein inhibitor . It reduces electrical potential across tubular epithelium .


Physical And Chemical Properties Analysis

Amiloride hydrochloride dihydrate has a molecular weight of 302.12 . It is soluble in hot water (50 mg/ml), yielding a clear, yellow-green solution . Amiloride is freely soluble in DMSO; slightly soluble in isopropanol and ethanol; practically insoluble in acetone, chloroform, diethyl ether, and ethyl acetate .

Scientific Research Applications

Structural Studies

Amiloride hydrochloride has been studied for its conformational properties using NMR in various cryosolvents. These studies reveal that the structures of amiloride in solution are likely planar, aligning with previous computational results (Skawinski, Ofsievich, & Venanzi, 2002).

Solid Form Stability

Research into the physical stability of amiloride hydrochloride's solid forms, including its polymorphic dihydrate forms, indicates differences in stability and properties like melting points and solubilities. This knowledge is essential for its formulation and storage (Jozwiakowski, Williams, & Hathaway, 1993).

Binding to DNA

Amiloride demonstrates a strong and selective binding to thymine bases opposite AP sites in DNA duplexes, suggesting potential applications in fluorescence detection of thymidine-related single-nucleotide polymorphisms (SNPs) in PCR products (Zhao et al., 2006).

Formulation Enhancement

A study on the use of urea for inclusion of amiloride hydrochloride shows potential for dissolution enhancement, which is critical for improving drug efficacy and uniformity (Thakral & Madan, 2008).

Liposome-Based Formulation

The development of liposome-based formulations of amiloride hydrochloride for targeted drug delivery, particularly for epilepsy treatment, highlights its versatility and potential for reduced side effects (Alam et al., 2008).

Anti-Tumor and Anti-Metastasis Activities

Amiloride hydrochloride's potential as an anti-tumor and anti-metastasis agent has been identified, acting through inhibition of targets like the sodium-hydrogen exchanger 1 and urokinase-type plasminogen activator. This suggests its applicability beyond diuretic uses (Matthews, Ranson, & Kelso, 2011).

Antiarrhythmic Activity

Studies show amiloride's efficacy in suppressing sustained ventricular tachyarrhythmias in postinfarction models, indicating its potential application in cardiac electrophysiology (Duff, Lester, & Rahmberg, 1988).

Photodegradation

StudyThe photodegradation of amiloride hydrochloride in aqueous solution has been researched, providing essential insights for its stability and handling. This research is vital for ensuring the drug's efficacy during storage and use (Li, Moore, & Tattam, 1999).

Sensory Perception Effects

Amiloride hydrochloride has been shown to influence sensory perception, specifically altering the taste intensity of sodium and lithium salts and sweeteners. This finding is significant for understanding its broader impacts on sensory systems (Schiffman, Lockhead, & Maes, 1983).

Enzyme Inhibition

Research demonstrates that amiloride is a competitive inhibitor of mouse brain nitric oxide synthase, a unique case of enzyme cross-inhibition. This indicates potential implications for its pharmacological effects beyond its primary diuretic function (Ascenzi, Federico, Menegatti, & Venturini, 1997).

Anti-Inflammatory Properties

Amiloride's efficacy in inhibiting tissue swelling and inflammation in response to allergens and UV radiation in mice suggests its potential as a topical anti-inflammatory or antiproliferative agent (Gallo & Granstein, 1989).

Safety And Hazards

Amiloride hydrochloride dihydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;dihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN7O.ClH.2H2O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;;;/h(H4,8,9,13)(H4,10,11,14,15);1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKVFMLMEYCWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2609-46-3 (Parent)
Record name Amiloride hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017440834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80169826
Record name Amiloride hydrochloride [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amiloride hydrochloride dihydrate

CAS RN

17440-83-4
Record name Amiloride hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017440834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiloride hydrochloride [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide dihydrate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMILORIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZJ37245UC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amiloride hydrochloride dihydrate
Reactant of Route 2
Reactant of Route 2
Amiloride hydrochloride dihydrate
Reactant of Route 3
Amiloride hydrochloride dihydrate
Reactant of Route 4
Amiloride hydrochloride dihydrate
Reactant of Route 5
Amiloride hydrochloride dihydrate
Reactant of Route 6
Reactant of Route 6
Amiloride hydrochloride dihydrate

Citations

For This Compound
81
Citations
DJ Mazzo - Analytical profiles of drug substances, 1986 - Elsevier
Publisher Summary This chapter discusses amiloride hydrochloride. Amiloride hydrochloride dihydrate, also referred as amiloride hydrochloride, is a potassium-conserving diuretic with …
Number of citations: 19 www.sciencedirect.com
MJ Jozwiakowski, SO Williams… - International journal of …, 1993 - Elsevier
… 4 5 ~20 5 0 AMILORIDE HYDROCHLORIDE DIHYDRATE 38-1511 … Brittain, HG and Newman, AW Physical characterization and dehydration of amiloride hydrochloride dihydrate. Pharm…
Number of citations: 31 www.sciencedirect.com
V Yellepeddi, C Sayre, A Burrows, K Watt, S Davies… - Plos one, 2020 - journals.plos.org
Anxiety disorders (AD) are the most common mental conditions affecting an estimated 40 million adults in the United States. Amiloride, a diuretic agent, has shown efficacy in reducing …
Number of citations: 9 journals.plos.org
SIM Zayed, HAM Arida - International Journal of Electrochemical Science, 2013 - Elsevier
The anodic voltammetric behavior of amiloride hydrochloride (AmilCl) was studied at carbon paste electrode in 0.04 M Britton-Robinson buffer pH 2.96 using cyclic and differential pulse …
Number of citations: 23 www.sciencedirect.com
M Wagner - dafra.com.br
… illustrated in the following article using amiloride hydrochloride dihydrate as an example. … The TGA and simultaneously recorded SDTA curves of amiloride hydrochloride dihydrate. In …
Number of citations: 0 www.dafra.com.br
RJ Pettis, MR Knowles, KN Olivier… - Journal of …, 2004 - Elsevier
… UTP trisodium salt and amiloride hydrochloride dihydrate were purchased from Sigma (St. Louis, MO) and were used without further purification. Composition confirmed by elemental …
Number of citations: 3 www.sciencedirect.com
RA Farghali, RG Ahmed, SNH Ghurzan - scholar.cu.edu.eg
A rapid and simple method was developed for Amiloride hydrochloride drug determination by electrochemical analysis using Poly (3, 4-ethylenedioxythiophene)(PEDOT) modified …
Number of citations: 2 scholar.cu.edu.eg
AK HO, SS LALH, I YOUNG, EJ CRAGOE JR… - …, 1990 - academic.oup.com
… Amiloride hydrochloride dihydrate, the amiloride that is least potent in its inhibitory action on the Na+/H+ antiporter, had no effect on the K+ potentiation of either cAMP or cGMP. Using 4/…
Number of citations: 6 academic.oup.com
S Yamashita, S Motomura, N Taira - Journal of Cardiovascular …, 1981 - journals.lww.com
… The drugs used were amiloride hydrochloride dihydrate (Merck), acetylcholine chloride (Daiichi), l-isoproterenol hydrochloride (Sigma), atropine sulfate (Merck), and carteolol …
Number of citations: 21 journals.lww.com
H Satoh, K Hashimoto - Naunyn-Schmiedeberg's archives of …, 1986 - Springer
… Authors thank Merck, Sharp and Dohme Research Lab., for the supply of amiloride hydrochloride dihydrate. This work was supported by a research grant from the Ministry of Education, …
Number of citations: 39 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.